![molecular formula C9H11N3 B2453337 N,1-dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 6595-21-7](/img/structure/B2453337.png)

N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Overview

Description

“N,1-dimethyl-1H-benzo[d]imidazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in various studies . For instance, Yadav et al. synthesized 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis strain . Another study reported a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been analyzed in several studies . For example, one study reported that the benzimidazole ring system is planar and makes a dihedral angle of 77.8 (1)° with the phenyl ring .Chemical Reactions Analysis

Benzimidazole derivatives have been reported to show a broad range of chemical reactions . For instance, one study reported that compound 6f inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been reported in various studies . For instance, one study reported that benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

X-ray Powder Diffraction Analysis

N,1-dimethyl-1H-benzo[d]imidazol-2-amine has been analyzed using X-ray powder diffraction, providing detailed data on its crystal structure and confirming the absence of impurities. This analysis is crucial for understanding the material's physical characteristics, which can be applied in various scientific fields (Lin et al., 2021).

Catalysis in Chemical Synthesis

The compound plays a role in catalysis, specifically in palladium-catalyzed annulation reactions. This process is used to synthesize complex organic compounds, indicating its importance in organic chemistry and potential pharmaceutical applications (Wang et al., 2017).

Polymerization Reactions

In the field of materials science, this chemical is used in ring-opening polymerization reactions. It acts as a catalyst for the polymerization of caprolactone and lactides, indicating its utility in creating new polymeric materials with specific properties (Akpan et al., 2018).

Environmental Chemistry

A study involving a dual-sensitive probe using a derivative of this compound demonstrates its application in environmental chemistry, specifically in the detection and analysis of amines in water. This showcases its potential in environmental monitoring and analysis (You et al., 2010).

Mechanism of Action

Target of Action

N,1-dimethyl-1H-benzo[d]imidazol-2-amine, also known as N,1-dimethyl-1H-1,3-benzodiazol-2-amine, is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known to interact with a wide range of targets, including various enzymes and receptors, due to their broad range of chemical and biological properties . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interaction of this compound with its targets would depend on the nature of the target and the specific chemical structure of the compound.

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, which could result in various molecular and cellular effects depending on the specific targets and pathways affected .

Properties

IUPAC Name |

N,1-dimethylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-10-9-11-7-5-3-4-6-8(7)12(9)2/h3-6H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXJSNHZYJUECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2N1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6595-21-7 | |

| Record name | N,1-dimethyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

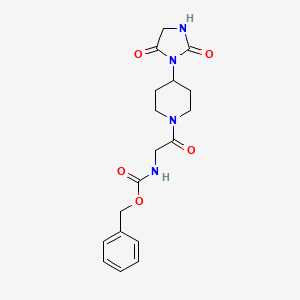

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B2453261.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2453269.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453275.png)